A Comprehensive Technical Guide to Sodium Octanoate
A Comprehensive Technical Guide to Sodium Octanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of sodium octanoate (B1194180), covering its chemical structure, physicochemical properties, synthesis, and significant applications in research and pharmaceutical development.
Core Chemical Identity
Sodium octanoate, also widely known as sodium caprylate, is the sodium salt of octanoic acid (caprylic acid).[1][2] It is classified as an organic sodium salt, comprising equal numbers of sodium cations (Na+) and octanoate anions (C8H15O2-).[1][3] The octanoate anion features an eight-carbon, straight-chain aliphatic tail, making it a medium-chain fatty acid.[4][5] This structure imparts amphiphilic properties, influencing its function as a surfactant and stabilizer.
Chemical Structure Representations:
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SMILES: CCCCCCCC(=O)[O-].[Na+][1]
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InChI: InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1[1][4]
Physicochemical Properties
Sodium octanoate is typically a white or off-white crystalline powder.[3][7][8] It is stable under normal conditions but is incompatible with strong oxidizing agents.[3][8] Its solubility in water is high, a characteristic attributed to its ionic nature, which is crucial for its use in aqueous formulations.[8][9]
| Property | Value | Source(s) |
| Molecular Weight | 166.19 g/mol | [1][6] |
| Appearance | White or off-white powder | [3][7][10] |
| Melting Point | ~245 °C (with decomposition) | [3][8][10] |
| Solubility in Water | Highly soluble | [8][9] |
| logP (Octanol/Water) | 0.106 at 23.9 °C | |
| pH of Aqueous Solution | 8.0 - 10.5 | [8][10] |
Synthesis and Manufacturing
The primary method for synthesizing sodium octanoate is through the neutralization of octanoic acid (caprylic acid) with a sodium base, typically sodium hydroxide (B78521).
Experimental Protocol: Neutralization Synthesis
A common industrial method for preparing medicinal-grade sodium octanoate involves the following steps:[11][12]
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Purification of Octanoic Acid: Industrial-grade octanoic acid is purified via vacuum distillation. The process is typically conducted at a pressure of 0.06–0.10 MPa and a temperature of 130–150 °C.[12] The distilled acid vapor is cooled and collected.
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Neutralization Reaction: Purified octanoic acid is added to a reaction vessel containing a solution of sodium hydroxide in purified water. The reaction generates sodium octanoate and water. The mixture is heated to between 60-110°C to ensure the reaction goes to completion.[11][12]
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Isolation and Drying: The resulting sodium octanoate solution is allowed to stand and is then filtered. The pH is carefully controlled between 8.0 and 10.5.[12] The solution is then dried, often using an atomizing dryer, to yield a white crystalline powder.[12]
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Final Processing: The powder is assayed for quality and purity before undergoing aseptic packaging.[12]
Applications in Research and Drug Development
Sodium octanoate is a versatile compound with numerous applications stemming from its chemical properties.
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Protein Stabilizer: A primary application is its use as a stabilizer for proteins, most notably for human serum albumin and fibrinogen, particularly during heat sterilization for viral inactivation.[3][6][10][13] It helps prevent protein denaturation and aggregation.[13]
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Pharmaceutical Excipient: It functions as an excipient in drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients.[3][9][10][13] For instance, it can increase the rectal absorption of drugs like cefoxitin.[3]
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Antimicrobial Agent and Preservative: Sodium octanoate possesses antimicrobial properties and is used as a preservative in food and personal care products.[7][9][14] It has demonstrated activity against various pathogens, including those responsible for bovine mastitis.[15]
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Research Chemical: In a research context, it is used to study the metabolic effects of medium-chain fatty acids.[13] A carbon-13 labeled version of sodium octanoate is used in the octanoate breath test to assess hepatic mitochondrial function.[16]
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Modulator of Biological Processes: Research has shown it can modify intracellular action potentials in cardiac muscle and influence ion transport across membranes.[1] It is also used to investigate the innate immune response in epithelial cells.[13][15]
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Food Additive: In the food industry, it serves as an anticaking agent, emulsifier, and binder.[1][7][10]
Biological Activity and Signaling
Sodium octanoate exhibits a range of biological effects that are of interest to researchers. At high concentrations, it can induce a coma-like state in animal models, a syndrome that resembles hepatic encephalopathy, and inhibit (Na+, K+)-ATPase activity in the brain.[1]
A key area of recent research is its role in modulating the innate immune response. A study on bovine mammary epithelial cells (bMEC) demonstrated that sodium octanoate has a differential, concentration-dependent effect on the internalization of the bacterium Staphylococcus aureus.
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Low Concentrations (0.25 and 0.5 mM): Stimulated the internalization of S. aureus into epithelial cells.
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High Concentrations (1 and 2 mM): Inhibited the internalization of the bacteria.[15]
This dual effect suggests that sodium octanoate can act as a regulator of the innate immune defense in epithelial tissues, potentially helping to clear invading pathogens.[15]
Visualized Experimental Workflow
The following diagram illustrates the experimental workflow and logical relationship from the study on how sodium octanoate modulates the internalization of S. aureus in bovine mammary epithelial cells.
Caption: Workflow of S. aureus internalization assay in epithelial cells.
References
- 1. Sodium octanoate | C8H15NaO2 | CID 23664772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. Sodium octanoate | 1984-06-1 [chemicalbook.com]
- 4. Showing Compound Sodium octanoate (FDB011449) - FooDB [foodb.ca]
- 5. Octanoate | C8H15O2- | CID 119389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Sodium Octanoate - Natural Micron Pharm Tech [nmpharmtech.com]
- 8. sodium octanoate [chembk.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. nbinno.com [nbinno.com]
- 11. Sodium octanoate synthesis - chemicalbook [chemicalbook.com]
- 12. CN101168500A - Method for preparing medicinal accessories sodium caprylate - Google Patents [patents.google.com]
- 13. Buy Sodium octanoate | 1984-06-1 [smolecule.com]
- 14. datainsightsmarket.com [datainsightsmarket.com]
- 15. Effects of Sodium Octanoate on Innate Immune Response of Mammary Epithelial Cells during Staphylococcus aureus Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sodium octanoate C-13 | C8H15NaO2 | CID 23696284 - PubChem [pubchem.ncbi.nlm.nih.gov]
